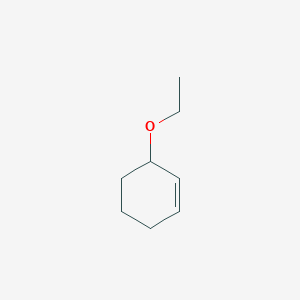

3-Ethoxycyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51122-94-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-ethoxycyclohexene |

InChI |

InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 |

InChI Key |

DOSFUALYLORAFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethoxycyclohexene: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Ethoxycyclohexene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H14O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 51122-94-2 | PubChem[1] |

| SMILES | CCOC1CCCC=C1 | PubChem[1] |

| InChI | InChI=1S/C8H14O/c1-2-9-8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3 | PubChem[1] |

| InChIKey | DOSFUALYLORAFN-UHFFFAOYSA-N | PubChem[1] |

Chemical Structure

The structure of this compound consists of a cyclohexene ring substituted with an ethoxy group at the third carbon atom. The presence of the double bond in the cyclohexene ring and the ether linkage are the key functional groups that dictate its chemical reactivity.

Experimental Protocols: Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, based on established principles of organic synthesis, a plausible route for its preparation is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide.

Proposed Synthesis of this compound via Williamson Ether Synthesis

This proposed protocol outlines the synthesis of this compound from 3-bromocyclohexene and sodium ethoxide.

Materials:

-

3-bromocyclohexene

-

Sodium ethoxide

-

Anhydrous ethanol (solvent)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (drying agent)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromocyclohexene in anhydrous ethanol.

-

Addition of Alkoxide: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Logical Relationships in Synthesis

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Caption: Proposed synthesis of this compound.

Signaling Pathways and Biological Activity

There is no information available in the searched literature to suggest that this compound is involved in any biological signaling pathways. As a relatively simple organic molecule, it is not expected to have specific interactions with biological receptors or signaling cascades unless it serves as a precursor or metabolite in a specific biological context, for which there is currently no evidence. Further research would be required to investigate any potential biological activity.

References

Synthesis and Characterization of 3-Ethoxycyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-ethoxycyclohexene, a valuable intermediate in organic synthesis. The document details a feasible synthetic pathway, outlines experimental protocols, and presents expected characterization data in a structured format.

Introduction

This compound is an enol ether that serves as a versatile building block in the synthesis of various organic molecules. Its reactivity, driven by the electron-rich double bond and the ether linkage, makes it a key intermediate in the development of novel compounds, including potential pharmaceutical agents. This guide outlines a practical synthetic approach and the necessary analytical techniques for its characterization.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this proposed pathway, 3-bromocyclohexene is treated with sodium ethoxide. The starting material, 3-bromocyclohexene, can be prepared from cyclohexene via allylic bromination.

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound from cyclohexene.

Experimental Protocols

Step 1: Synthesis of 3-Bromocyclohexene from Cyclohexene [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats.

-

Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Filter off the succinimide.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 3-bromocyclohexene can be purified by vacuum distillation.

Step 2: Synthesis of this compound from 3-Bromocyclohexene

-

Preparation of Sodium Ethoxide: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.05 eq) in anhydrous ethanol to prepare sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-bromocyclohexene (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound should be purified by fractional distillation under reduced pressure.

Characterization of this compound

Due to the lack of specific experimental data in the literature for this compound, the following tables summarize the expected physical and spectroscopic properties based on its chemical structure and data from analogous compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | Expected to be in the range of 140-160 °C at atmospheric pressure. |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, ethanol). Insoluble in water. |

Spectroscopic Data

Table 1: Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.7 - 5.9 | m | 2H | -CH=CH- |

| ~ 4.0 - 4.2 | m | 1H | -O-CH- |

| ~ 3.5 | q | 2H | -O-CH₂-CH₃ |

| ~ 1.8 - 2.2 | m | 4H | Allylic and other CH₂ |

| ~ 1.5 - 1.7 | m | 2H | CH₂ |

| ~ 1.2 | t | 3H | -O-CH₂-CH₃ |

Table 2: Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125 - 135 | -CH=CH- |

| ~ 70 - 80 | -O-CH- |

| ~ 60 - 70 | -O-CH₂-CH₃ |

| ~ 20 - 40 | Cyclohexene CH₂ |

| ~ 15 | -O-CH₂-CH₃ |

Table 3: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3020 - 3080 | =C-H stretch |

| ~ 2850 - 2960 | C-H stretch (sp³) |

| ~ 1640 - 1680 | C=C stretch |

| ~ 1050 - 1150 | C-O-C stretch (ether) |

Table 4: Expected Mass Spectrometry Data

| m/z Ratio | Assignment |

| 126 | Molecular ion [M]⁺ |

| 97 | Loss of ethoxy radical (•OCH₂CH₃) |

| 81 | Cyclohexenyl cation |

| 79 | Loss of ethyl group and water from molecular ion |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Overall workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of characterization techniques for structural confirmation.

Safety Considerations

-

Cyclohexene: Flammable and harmful if inhaled.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant.

-

Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Handle in a well-ventilated fume hood.

-

Sodium Metal: Highly reactive with water. Handle with care under an inert atmosphere.

-

Ethanol: Flammable.

-

Diethyl Ether: Extremely flammable.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis via allylic bromination followed by a Williamson ether synthesis is a robust and scalable method. The expected characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized product. This information is intended to facilitate the work of researchers and professionals in the fields of organic synthesis and drug development.

References

Spectroscopic Data of 3-Ethoxycyclohexene: A Technical Guide

An In-depth Analysis of Predicted NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-ethoxycyclohexene. Due to the limited availability of experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information is presented to assist researchers and professionals in the fields of chemistry and drug development in the potential identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values have been estimated based on the analysis of its chemical structure and comparison with known spectroscopic data for analogous compounds containing similar functional groups (ethers and alkenes).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |

| ~5.8 - 5.6 | m | 2H | Vinylic Protons (H-1, H-2) |

| ~4.0 - 3.8 | m | 1H | Methine Proton (H-3) |

| ~3.5 - 3.3 | q | 2H | Methylene Protons (-OCH₂CH₃) |

| ~2.2 - 1.5 | m | 6H | Allylic and Aliphatic Protons (H-4, H-5, H-6) |

| ~1.2 | t | 3H | Methyl Protons (-OCH₂CH₃) |

Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon | Assignment |

| ~130 - 125 | C | Vinylic Carbons (C-1, C-2) |

| ~75 - 70 | C | Methine Carbon (C-3) |

| ~65 - 60 | C | Methylene Carbon (-OCH₂CH₃) |

| ~30 - 20 | C | Aliphatic Carbons (C-4, C-5, C-6) |

| ~15 | C | Methyl Carbon (-OCH₂CH₃) |

Predicted for a solution in a standard deuterated solvent (e.g., CDCl₃).

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100 - 3000 | Medium | =C-H | Stretching |

| ~3000 - 2850 | Strong | C-H | Stretching |

| ~1660 - 1640 | Medium | C=C | Stretching |

| ~1200 - 1050 | Strong | C-O | Stretching |

Predicted for a neat liquid sample.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₂H₅]⁺ |

| 81 | High | [C₆H₉]⁺ (Loss of ethoxy radical) |

| 53 | Moderate | [C₄H₅]⁺ |

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited if this were based on experimental data. These protocols are standard procedures for the spectroscopic analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the liquid sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution is then transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds between scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[2][3][4] The plates are then pressed together to form a thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its structure and predicted spectroscopic signals.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of 3-Ethoxycyclohexene (boiling point, density)

An in-depth search of publicly available chemical databases and scientific literature did not yield specific experimental data for the boiling point and density of 3-Ethoxycyclohexene. While information is available for structurally related isomers and derivatives, these values cannot be accurately extrapolated to this compound due to differences in molecular structure that influence physical properties.

Computational estimations for some properties of this compound are available in databases such as PubChem; however, these are theoretical predictions and have not been experimentally verified.

For researchers, scientists, and drug development professionals requiring precise physical property data for this compound, experimental determination would be necessary. Standard methodologies for determining boiling point and density are outlined below.

Experimental Protocols for Determination of Physical Properties

Should a sample of this compound be available, the following standard laboratory procedures would be employed to determine its boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and precise method for this determination is distillation.

Methodology:

-

Apparatus Setup: A standard distillation apparatus would be assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The sample of this compound would be placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask would be gently heated.

-

Temperature Reading: The temperature is monitored as the vapor rises and surrounds the thermometer bulb. The boiling point is recorded as the stable temperature at which the liquid is actively boiling and condensing.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, and the observed boiling point is corrected to the standard pressure of 1 atmosphere (101.3 kPa) if necessary.

Density Determination

Density is the mass of a substance per unit volume. It is typically measured at a specific temperature, as density is temperature-dependent.

Methodology:

-

Apparatus: A pycnometer, a specialized flask of a known volume, is used for precise density measurements. An analytical balance is also required.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured.

-

Temperature Control: The temperature of the sample is recorded, as density varies with temperature.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Logical Workflow for Physical Property Determination

The logical progression for obtaining the required physical data for this compound is outlined in the following diagram.

Caption: Logical workflow for the experimental determination of physical properties.

Due to the absence of specific data for this compound, a comprehensive technical guide with comparative data tables and signaling pathways as requested cannot be provided at this time. The information presented serves as a guide for the experimental determination of the required physical properties.

3-Ethoxycyclohexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxycyclohexene, a cyclic enol ether of interest in synthetic organic chemistry. Due to the limited availability of specific literature on this compound, this document leverages established principles of enol ether and allylic ether chemistry to present its core properties, potential synthetic routes, characteristic reactions, and spectroscopic signatures. All quantitative data is summarized for clarity, and proposed experimental workflows are detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a cyclic organic compound featuring both an ether and an alkene functional group. Its chemical structure and key identifiers are presented below.

| Identifier | Value | Source |

| CAS Number | 51122-94-2 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Canonical SMILES | CCOC1CCCC=C1 | [1] |

| InChI Key | DOSFUALYLORAFN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 126.104465066 Da | [1] |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Complexity | 96.7 | [1] |

Potential Synthetic Routes

While specific literature detailing the synthesis of this compound is scarce, a plausible and illustrative experimental protocol can be devised based on the well-established Williamson ether synthesis, adapted for an allylic alcohol precursor.

Illustrative Synthesis from 2-Cyclohexen-1-ol

Principle: This method involves the deprotonation of the allylic alcohol, 2-cyclohexen-1-ol, with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

2-Cyclohexen-1-ol

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) as the solvent

-

Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br)

-

-

Procedure: a. Under a nitrogen atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in the reaction flask. b. A solution of 2-cyclohexen-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium alkoxide. d. Ethyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture. e. The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. f. Upon completion, the reaction is carefully quenched by the slow addition of water. g. The aqueous layer is extracted with diethyl ether. h. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield this compound.

Caption: Illustrative workflow for the synthesis of this compound.

Characteristic Reactions

As a cyclic enol ether, this compound is expected to undergo reactions characteristic of its alkene and ether functionalities. The electron-donating nature of the ethoxy group activates the double bond towards electrophilic attack.

Acid-Catalyzed Hydrolysis

Principle: In the presence of an acid catalyst and water, enol ethers are readily hydrolyzed to form a ketone or aldehyde and the corresponding alcohol. For this compound, this would yield 3-hydroxycyclohexanone, which would likely tautomerize to cyclohexan-1,3-dione.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

This compound

-

Acetone/Water solvent mixture

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as a catalyst

-

-

Procedure: a. This compound is dissolved in an acetone/water mixture. b. A catalytic amount of dilute acid is added to the solution. c. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC or gas chromatography (GC). d. Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). e. The acetone is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). f. The combined organic extracts are dried, filtered, and concentrated to yield the crude product.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Potential Applications in Drug Development and Organic Synthesis

While specific applications of this compound in drug development are not documented, its structural motifs are relevant. Enol ethers are valuable intermediates in organic synthesis. They can serve as protecting groups for alcohols, participate in cycloaddition reactions, and act as precursors for various functional groups. The cyclohexene scaffold is a common feature in many pharmaceutical agents.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals in the vinylic region (δ 5.5-6.0 ppm) for the C=C-H protons.- A multiplet around δ 3.5-4.0 ppm for the -O-CH- proton.- A quartet around δ 3.4-3.6 ppm for the -O-CH₂-CH₃ protons.- A triplet around δ 1.1-1.3 ppm for the -O-CH₂-CH₃ protons.- Signals in the aliphatic region (δ 1.5-2.5 ppm) for the cyclohexene ring protons. |

| ¹³C NMR | - Signals in the vinylic region (δ 120-140 ppm) for the C=C carbons.- A signal around δ 70-80 ppm for the -O-C- carbon.- A signal around δ 60-70 ppm for the -O-CH₂- carbon.- A signal around δ 15 ppm for the -CH₃ carbon.- Signals in the aliphatic region (δ 20-40 ppm) for the other cyclohexene ring carbons. |

| IR Spectroscopy | - A C=C stretch around 1650 cm⁻¹.- A C-O-C stretch around 1100-1200 cm⁻¹.- C-H stretches for sp² and sp³ hybridized carbons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 126.- Fragmentation patterns corresponding to the loss of the ethoxy group or cleavage of the cyclohexene ring. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the related compound 3-Ethoxy-2-cyclohexen-1-one, the following general precautions should be taken:

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[2][3]

-

Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.[2][3]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Refrigeration is recommended.[2][3]

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing fires. Keep away from heat and sources of ignition.[2][3]

Disclaimer: This technical guide is intended for informational purposes only and is based on established chemical principles due to the limited availability of specific data for this compound. All laboratory work should be conducted with a thorough risk assessment and adherence to appropriate safety protocols.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Ethoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxycyclohexene is a cyclic vinyl ether of interest in organic synthesis and as a potential intermediate in drug development. This guide provides a comprehensive overview of its reactivity and stability, drawing upon established principles of vinyl ether and cyclohexene chemistry. Due to the limited availability of direct experimental data for this compound, this document extrapolates from closely related analogues to present a predictive analysis of its chemical behavior. Key areas covered include its synthesis, susceptibility to acid-catalyzed hydrolysis, oxidation, thermal degradation, and photodegradation. Detailed experimental protocols for analogous systems are provided to guide laboratory investigations.

Introduction

This compound (C8H14O) is an unsaturated cyclic ether.[1] Its structure, featuring both a nucleophilic double bond and an ether linkage, dictates its chemical reactivity. The vinyl ether moiety is particularly susceptible to electrophilic attack, especially protonation under acidic conditions, leading to hydrolysis. The cyclohexene ring, with its allylic hydrogens, is prone to oxidation and radical-mediated reactions. Understanding these reactivity patterns is crucial for its application in multi-step syntheses and for assessing its stability as a drug intermediate.

Synthesis of this compound

A common route for the synthesis of 3-alkoxycyclohexenes involves the reaction of a suitable precursor, such as 3-chlorocyclohexene, with a sodium alkoxide.

Synthesis via Nucleophilic Substitution

A plausible synthetic route to this compound is the Williamson ether synthesis, reacting 3-chlorocyclohexene with sodium ethoxide.

Reaction:

Experimental Protocol: Synthesis of this compound from 3-Chlorocyclohexene (Representative)

This protocol is adapted from general procedures for Williamson ether synthesis involving allylic halides.

Materials:

-

3-Chlorocyclohexene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add 3-chlorocyclohexene dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Reactivity of this compound

Acid-Catalyzed Hydrolysis

Vinyl ethers are highly susceptible to acid-catalyzed hydrolysis, which proceeds via a rate-determining protonation of the β-carbon of the double bond to form a stabilized carbocation intermediate.[2][3][4] This is followed by the rapid addition of water and subsequent loss of ethanol to yield 3-hydroxycyclohexanone, which is in equilibrium with its tautomer, cyclohexan-1,3-dione.

Quantitative Data (Analogous Systems):

| Compound | Catalyst | k (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| 4-Methoxy-1,2-dihydronaphthalene | H₃O⁺ | 3.39 | 25 | [5] |

| Ethyl vinyl ether | H₃O⁺ | - | 25 | [4] |

Oxidation

The double bond and allylic C-H bonds in this compound are susceptible to oxidation. The reaction products will depend on the oxidant and reaction conditions used.

3.2.1. Epoxidation:

Peroxy acids can epoxidize the double bond to form 3-ethoxy-7-oxabicyclo[4.1.0]heptane.

3.2.2. Allylic Oxidation:

Oxidants such as chromium(VI) oxide can lead to allylic oxidation, forming 3-ethoxycyclohex-2-en-1-one and 3-ethoxycyclohex-2-en-1-ol.[6]

3.2.3. Oxidative Cleavage:

Stronger oxidizing agents like ozone or potassium permanganate can cleave the double bond, leading to the formation of dicarbonyl compounds.

Quantitative Data (Analogous Systems):

Second-order rate constants for the oxidation of cyclohexene with various manganese(IV)-oxo species have been reported.[7]

| Oxidant | k₂ (M⁻¹s⁻¹) | Temperature (K) | Reference |

| Mn(IV)-oxo species 1 | 4.6(1) x 10⁻¹ | 298 | [7] |

| Mn(IV)-oxo species 2 | 2.5(3) x 10⁻² | 298 | [7] |

| Mn(IV)-oxo species 3 | 6.5(5) x 10⁻³ | 298 | [7] |

Stability of this compound

The stability of this compound is influenced by temperature, light, and the presence of acidic or oxidizing agents.

Thermal Stability

Based on studies of cyclohexene, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely proceeding through a retro-Diels-Alder reaction to yield 1-ethoxy-1,3-butadiene and ethene. The C-O bond of the ether is generally more stable than the C-C bonds of the ring at high temperatures.[8][9][10][11]

Quantitative Data (Analogous Systems):

The thermal decomposition of cyclohexene has been studied, and the rate can be expressed using the Arrhenius equation.[8]

| Reaction | A (s⁻¹) | Ea (kJ/mol) | Temperature Range (K) | Reference |

| Cyclohexene → 1,3-butadiene + ethene | 3.68 x 10¹⁴ | 262.4 | 1092–1361 | [8] |

Photochemical Stability

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in alkenes.[12] For this compound, this could involve cis-trans isomerization of the double bond (leading to a highly strained trans-isomer within the six-membered ring), or radical reactions. The ether linkage is generally more stable to photolysis than the alkene.

Potential Photodegradation Pathways:

-

Cis-trans isomerization: Followed by rapid reaction of the strained trans-isomer.

-

Radical addition: Initiation by UV light can lead to radical-chain reactions, especially in the presence of radical initiators or oxygen.

-

Photooxidation: In the presence of oxygen and a photosensitizer, singlet oxygen can be generated, which can react with the alkene via an ene reaction to form allylic hydroperoxides.

Stability in Pharmaceutical Formulations

The primary stability concern for this compound in a pharmaceutical context would be its hydrolysis under acidic conditions. Therefore, formulation at a neutral or slightly basic pH would be critical to prevent degradation. Oxidative degradation could also be a concern, necessitating the inclusion of antioxidants and protection from light.

Experimental Protocol: Stability Testing (General Guidance)

This protocol is based on ICH guidelines for stability testing of new drug substances.[13][14]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials and Equipment:

-

This compound (at least three batches)

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS) for purity and degradation product analysis.

Procedure:

-

Sample Preparation: Package samples of this compound in containers that simulate the proposed storage and distribution packaging.

-

Long-Term Testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability Testing: Expose samples to a light source according to ICH Q1B guidelines.[15] Include dark controls to differentiate between thermal and light-induced degradation.

-

Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), analyze the samples for appearance, assay of this compound, and the presence of degradation products.

-

Data Evaluation: Evaluate any changes in the physical and chemical properties of the substance. Identify and quantify any degradation products.

Conclusion

This compound is a reactive molecule with stability that is highly dependent on environmental conditions. Its vinyl ether functionality makes it particularly susceptible to acid-catalyzed hydrolysis, a key consideration for its use in synthesis and as a drug intermediate. The double bond and allylic positions are also sites of potential oxidative degradation. Thermal and photochemical instability are additional factors that must be managed. While specific quantitative data for this compound is limited, the known reactivity of analogous vinyl ethers and cyclohexene derivatives provides a strong basis for predicting its behavior and for designing appropriate handling, storage, and formulation strategies. Further experimental investigation is warranted to precisely quantify the reaction kinetics and degradation profiles of this compound.

References

- 1. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-CHLOROCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. Synthesis of Cyclohexene by the Chlorocyclohexane Method - Dissertation [m.dissertationtopic.net]

- 11. Solved Treatment of 3-chloro-2-cyclohexenone with sodium | Chegg.com [chegg.com]

- 12. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. database.ich.org [database.ich.org]

Navigating the Uncharted Territory of 3-Ethoxycyclohexene: A Technical Guide to Safety, Handling, and Storage

This technical guide offers a detailed overview of the presumed safety, handling, and storage guidelines for 3-Ethoxycyclohexene, tailored for a scientific audience. The content is structured to provide actionable information, facilitate risk mitigation, and ensure the safe and compliant use of this compound in a laboratory setting.

Physicochemical and Toxicological Profile

Due to the absence of a specific SDS for this compound, the following tables summarize the available computed data from PubChem for this compound and experimental data for the related compound, 3-Ethoxy-2-cyclohexen-1-one. This comparative approach allows for an informed, albeit cautious, estimation of its properties.

Table 1: Physical and Chemical Properties

| Property | This compound (Computed)[1] | 3-Ethoxy-2-cyclohexen-1-one (Experimental)[2][3] |

| Molecular Formula | C₈H₁₄O | C₈H₁₂O₂ |

| Molecular Weight | 126.20 g/mol | 140.18 g/mol |

| Appearance | Not Available | Light yellow liquid |

| Boiling Point | Not Available | 76 - 78 °C @ 1 mmHg |

| Flash Point | Not Available | 107 °C |

| Specific Gravity | Not Available | 1.040 |

| Solubility | Not Available | No information available |

| Vapor Pressure | Not Available | No information available |

| Vapor Density | Not Available | No information available |

Table 2: Toxicological Data (Based on 3-Ethoxy-2-cyclohexen-1-one)

| Endpoint | Value | Species | Route | Source |

| Acute Toxicity | No data available | - | - | [2] |

| Skin Corrosion/Irritation | No data available | - | - | [2] |

| Serious Eye Damage/Irritation | No data available | - | - | [2] |

| Respiratory or Skin Sensitization | No data available | - | - | [2] |

| Germ Cell Mutagenicity | No data available | - | - | [2] |

| Carcinogenicity | No data available | - | - | [2] |

| Reproductive Toxicity | No data available | - | - | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - | [2] |

| Aspiration Hazard | No data available | - | - | [2] |

Note: The complete toxicological profile of this compound is unknown. As a precaution, it should be handled as a potentially hazardous substance.

Experimental Protocols: General Handling and Emergency Procedures

Given the data gap, the following experimental protocols are based on general best practices for handling flammable organic liquids and ethers, which are known to potentially form explosive peroxides.

Standard Handling Protocol

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities used, potential for aerosol generation, and reaction conditions.

-

Ventilation: All handling of this compound must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If there is a risk of inhalation and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Dispensing: Use a calibrated pipette or a syringe for transferring the liquid. Avoid pouring directly from the storage container to minimize the risk of spills and vapor release.

-

Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Spill Response Protocol

-

Evacuation: In the event of a large spill, immediately evacuate the area and alert others.

-

Ventilation: Ensure the area is well-ventilated to disperse vapors.

-

Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the spill.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Reporting: Report all spills to the laboratory supervisor and the institutional safety office.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the safe handling and emergency response related to this compound.

References

The Synthetic Potential of 3-Ethoxycyclohexene: A Versatile Building Block in Organic Chemistry

For Immediate Release

[City, State] – 3-Ethoxycyclohexene, a cyclic enol ether, is emerging as a versatile and valuable building block in modern organic synthesis. Its unique structural features, combining a reactive double bond and a masked carbonyl group, offer a gateway to a diverse array of functionalized cyclohexene and cyclohexane derivatives. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and professionals in drug development, highlighting its utility in key synthetic transformations.

While extensive literature on the specific applications of this compound is still developing, its reactivity can be predicted based on the well-established chemistry of cyclic enol ethers and substituted cyclohexenes. This guide will explore its potential in fundamental reactions such as cycloadditions, epoxidations, hydroborations, and palladium-catalyzed cross-coupling reactions, providing a framework for its strategic implementation in synthetic design.

Core Reactivity and Synthetic Potential

This compound's reactivity is primarily dictated by two key functional groups: the electron-rich carbon-carbon double bond and the enol ether moiety. The double bond is susceptible to a variety of electrophilic additions and cycloaddition reactions, while the enol ether can be hydrolyzed under acidic conditions to reveal a cyclohexanone carbonyl group. This latent carbonyl functionality allows for a wide range of subsequent transformations.

A conceptual workflow for the utilization of this compound is outlined below:

Caption: Synthetic pathways for this compound.

Key Synthetic Applications

Cycloaddition Reactions

As a substituted alkene, this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-donating nature of the ethoxy group may influence the reactivity and regioselectivity of the cycloaddition, offering a route to highly substituted bicyclic systems. Subsequent hydrolysis of the enol ether in the adduct would unmask a ketone, providing a versatile handle for further functionalization.

Epoxidation

The double bond of this compound can be readily epoxidized using various reagents such as peroxy acids (e.g., m-CPBA) or dioxiranes. This reaction would yield an ethoxy-substituted cyclohexene oxide. The stereochemical outcome of this epoxidation can be influenced by the allylic ether group, potentially leading to diastereoselective transformations. The resulting epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a wide range of functional groups with defined stereochemistry.

A general workflow for the diastereoselective epoxidation and subsequent functionalization is depicted below:

Caption: Epoxidation and subsequent ring-opening.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. This two-step process would yield a substituted cyclohexanol. The stereochemistry of the resulting alcohol and the adjacent ethoxy group would be influenced by the syn-addition of the borane across the double bond. This reaction offers a reliable method for the synthesis of specific diastereomers of ethoxy-substituted cyclohexanols.

Palladium-Catalyzed Allylic Functionalization

The allylic C-H bonds of this compound are potential sites for functionalization via transition metal catalysis. Palladium-catalyzed reactions, such as allylic alkylation, amination, or oxidation, could provide a direct route to a variety of 3-substituted-5-ethoxycyclohexenes. These reactions are often highly chemo- and regioselective, offering a powerful tool for the introduction of complexity.

Experimental Protocols (Hypothetical Examples)

While specific, rigorously tested protocols for this compound are not widely available in the literature, the following hypothetical procedures are based on established methodologies for similar substrates and serve as a starting point for experimental design.

Table 1: Hypothetical Reaction Parameters for the Functionalization of this compound

| Reaction Type | Reagents and Conditions | Expected Product | Potential Yield Range (%) |

| Epoxidation | m-CPBA (1.1 equiv), CH₂Cl₂, 0 °C to rt, 4 h | 3-Ethoxy-1,2-epoxycyclohexane | 70-90 |

| Hydroboration-Oxidation | 1. BH₃·THF (0.5 equiv), THF, 0 °C to rt, 2 h 2. H₂O₂, 3M NaOH, 0 °C to rt, 2 h | trans-3-Ethoxycyclohexan-1-ol | 65-85 |

| Acid-Catalyzed Hydrolysis | 1M HCl (aq), THF, rt, 6 h | 3-Ethoxycyclohexanone | 80-95 |

Experimental Protocol 1: Diastereoselective Epoxidation of this compound

-

To a stirred solution of this compound (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portionwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-ethoxy-1,2-epoxycyclohexane. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Future Outlook

This compound holds significant promise as a versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations provides a foundation for the efficient construction of complex molecular architectures. Further research into the diastereoselective and enantioselective reactions of this substrate will undoubtedly expand its utility in the synthesis of natural products, pharmaceuticals, and advanced materials. The development of robust and scalable protocols for its various transformations will be crucial for unlocking its full potential in both academic and industrial settings.

A Technical Guide to 3-Ethoxycyclohexene and its Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexene ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. Its conformational flexibility and the ability to be readily functionalized make it a valuable building block in medicinal chemistry. Among its various substituted forms, 3-ethoxycyclohexene presents an interesting, yet underexplored, core structure. The presence of the enol ether functionality suggests potential for diverse chemical transformations and the introduction of various pharmacophores. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the known biological activities of related cyclohexene derivatives, offering insights into its potential for drug discovery and development. While direct studies on this compound derivatives are limited, this review extrapolates the potential applications based on the rich chemistry and pharmacology of the broader class of cyclohexene-containing molecules.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of cyclohexanone or cyclohexene precursors. A common and effective method is the acid-catalyzed dehydration of 2-ethoxycyclohexanol, which is itself derived from the corresponding cyclohexanone.

Experimental Protocol: Synthesis of this compound via Dehydration of 2-Ethoxycyclohexanol

Materials:

-

Cyclohexanone

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (p-TsOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃) solution

Step 1: Synthesis of 2-Ethoxycyclohexanol

-

In a round-bottom flask, dissolve cyclohexanone in ethanol.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain 2-ethoxycyclohexanol.

Step 2: Dehydration to this compound

-

To the crude 2-ethoxycyclohexanol, add a catalytic amount of phosphoric acid or p-toluenesulfonic acid.

-

Set up a fractional distillation apparatus.

-

Heat the mixture gently. The this compound product will distill over as it is formed.

-

Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

A final distillation can be performed to obtain pure this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| CAS Number | 51122-94-2 |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 156-158 °C at 760 mmHg |

| Density | Approx. 0.91 g/cm³ |

| ¹H NMR (CDCl₃, ppm) | Predicted: ~5.8-5.6 (m, 2H, -CH=CH-), ~4.0-3.8 (m, 1H, -O-CH-), 3.5 (q, 2H, -O-CH₂-CH₃), ~2.2-1.5 (m, 6H, cyclohexyl CH₂), 1.2 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: ~130-125 (-CH=CH-), ~75 (-O-CH-), ~64 (-O-CH₂-), ~30, 25, 19 (cyclohexyl CH₂), ~15 (-CH₃) |

| IR (neat, cm⁻¹) | Predicted: ~3030 (C-H, sp²), ~2930, 2860 (C-H, sp³), ~1650 (C=C), ~1100 (C-O) |

Derivatives of this compound and Their Potential Applications

While the literature on the direct synthesis and application of this compound derivatives is sparse, the cyclohexene scaffold is a cornerstone in the development of various therapeutic agents. The reactivity of the double bond and the potential for modification of the ethoxy group in this compound open avenues for creating a diverse library of novel compounds. Common synthetic transformations that could be applied to this core include:

-

Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile to react with conjugated dienes, leading to the formation of complex bicyclic structures.

-

Heck and Suzuki Coupling: Functionalization at the vinylic positions can be achieved through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other unsaturated moieties.

-

Wittig Reaction: Modification of a potential ketone precursor to this compound (i.e., 3-ethoxycyclohexanone) can introduce a variety of substituted alkylidene groups.

The biological activities of various cyclohexene and cyclohexanone derivatives reported in the literature provide strong rationale for exploring the therapeutic potential of this compound derivatives.

Anti-inflammatory Activity

Several studies have highlighted the potential of cyclohexene derivatives as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway in Inflammation

Unveiling 3-Ethoxycyclohexene: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 3-Ethoxycyclohexene, a notable cyclic ether. The document outlines the seminal synthesis, experimental protocols, and key chemical data, offering a comprehensive resource for researchers in organic chemistry and drug development.

Discovery and Early Synthesis

The first documented synthesis of this compound is attributed to the pioneering work of Hofmann and Damm in 1898. Their research, published in the esteemed journal Berichte der Deutschen Chemischen Gesellschaft, detailed the preparation of this compound. Subsequent work by chemists such as McCasland and Smith in 1950 further referenced this foundational synthesis, solidifying its place in the historical record of organic chemistry.

The initial synthesis of this compound was achieved through the reaction of cyclohexene dibromide with sodium ethoxide. This reaction follows a nucleophilic substitution and elimination pathway, leading to the formation of the target cyclic ether.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its application in further chemical synthesis and for understanding its behavior in various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 51122-94-2 | [1] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound, based on the analogous method described for 3-methoxycyclohexene which was adapted from the original work of Hofmann and Damm.

Synthesis of this compound from Cyclohexene Dibromide

This protocol outlines the preparation of this compound via the reaction of cyclohexene dibromide with sodium ethoxide.

Materials:

-

Cyclohexene dibromide

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Crude cyclohexene dibromide is added to the sodium ethoxide solution.

-

The mixture is refluxed for several hours to ensure the completion of the reaction.

-

Following reflux, the majority of the ethanol is removed by distillation.

-

The remaining residue is diluted with water.

-

The aqueous mixture is then repeatedly extracted with diethyl ether to isolate the crude this compound.

-

The combined ethereal extracts are dried over a suitable drying agent.

-

The final product is purified by distillation.

Reaction Pathway and Workflow

The synthesis of this compound from cyclohexene dibromide involves a key reaction pathway. The workflow for this synthesis, from reactants to the final purified product, is illustrated below.

The reaction proceeds via an E2 elimination mechanism, where the ethoxide ion acts as a base, abstracting a proton, while the bromide ion is eliminated, leading to the formation of the double bond in the cyclohexene ring.

References

Methodological & Application

Application Notes and Protocols: 3-Ethoxycyclohexene in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-ethoxycyclohexene and its derivatives as versatile starting materials in organic synthesis. The protocols detailed below are aimed at providing researchers, scientists, and drug development professionals with practical methodologies for the preparation of key intermediates.

Introduction

Cyclohexene derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The enol ether functionality in compounds such as this compound and its analogues offers a unique handle for a variety of chemical transformations. This document focuses on the application of these synthons, providing detailed experimental procedures and data to facilitate their use in research and development.

Application 1: Synthesis of 2-Cyclohexen-1-one from a this compound Precursor

One of the valuable applications of this compound derivatives is their conversion to 2-cyclohexen-1-one, a key building block in organic synthesis. While direct hydrolysis of this compound can, in principle, yield the corresponding ketone, a more established and high-yielding procedure involves the use of the closely related 3-ethoxy-2-cyclohexen-1-one. This conversion is achieved through a reduction of the enone followed by an acid-catalyzed hydrolysis and rearrangement.

Experimental Protocol: Synthesis of 2-Cyclohexen-1-one

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Reaction Scheme:

Materials:

-

3-Ethoxy-2-cyclohexen-1-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ether

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Water

Equipment:

-

500-mL three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Drying tubes

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (e.g., Vigreux column or spinning-band column)

Procedure:

-

In a dry 500-mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel (all protected from atmospheric moisture with drying tubes), place 6.0 g (0.16 mole) of lithium aluminum hydride and 200 mL of anhydrous ether.

-

Prepare a solution of 43 g (0.307 mole) of 3-ethoxy-2-cyclohexenone in 50 mL of anhydrous ether and add it to the dropping funnel.

-

Add the 3-ethoxy-2-cyclohexen-one solution dropwise to the stirred suspension of lithium aluminum hydride at a rate that maintains a gentle reflux of the ether. This addition typically takes about 1.5 hours.

-

After the addition is complete, continue to boil the reaction mixture under reflux for an additional 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Cautiously add 15 mL of water dropwise with stirring to hydrolyze the reaction complex and quench any excess lithium aluminum hydride. Be aware that this may cause foaming.

-

Pour the resulting mixture into 500 mL of cold 10% aqueous sulfuric acid.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with three 300-mL portions of ether.

-

Combine all the ether extracts and wash them successively with one 100-mL portion of water and one 100-mL portion of saturated aqueous sodium bicarbonate solution.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Remove the ether by distillation using a 50-cm Vigreux column.

-

Distill the residue under reduced pressure through a 40-cm spinning-band column to obtain the pure 2-cyclohexenone.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 18.2–22.1 g (62–75%) | [1] |

| Boiling Point | 56–57.5°C / 10 mm Hg | [1] |

| Refractive Index (n D 27) | 1.4858 | [1] |

Logical Workflow for the Synthesis of 2-Cyclohexen-1-one

Caption: Workflow for the synthesis of 2-cyclohexen-1-one.

Application 2: Preparation of the Starting Material, 3-Ethoxy-2-cyclohexen-1-one

The precursor for the synthesis of 2-cyclohexen-1-one, 3-ethoxy-2-cyclohexen-1-one, can be readily prepared from 1,3-cyclohexanedione (dihydroresorcinol).[2] This acid-catalyzed reaction with ethanol provides the desired enol ether in good yield.

Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexen-1-one

This protocol is based on a procedure from Organic Syntheses.[2]

Reaction Scheme:

Materials:

-

1,3-Cyclohexanedione (Dihydroresorcinol)

-

Absolute ethanol

-

Benzene

-

p-Toluenesulfonic acid monohydrate

Equipment:

-

2-L flask

-

Total-reflux, variable-take-off distillation head

-

Heating mantle

Procedure:

-

In a 2-L flask fitted with a total-reflux, variable-take-off distillation head, place a solution of 53 g (0.472 mole) of 1,3-cyclohexanedione and 2.3 g of p-toluenesulfonic acid monohydrate in 250 mL of absolute ethanol and 900 mL of benzene.

-

Heat the mixture to boiling and remove the azeotrope of benzene, ethanol, and water via the distillation head. The distillation is continued for 6–8 hours.

-

After cooling, the reaction mixture can be used for subsequent steps or purified.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High yield (e.g., 91% for the isobutoxy analogue) | [2] |

| UV λmax (Ethanol) | 250 mμ (ε = 17,200) | [2] |

Signaling Pathway for the Formation of 3-Ethoxy-2-cyclohexen-1-one

Caption: Acid-catalyzed formation of the enol ether.

General Reactivity of Enol Ethers

This compound, as an enol ether, is susceptible to acid-catalyzed hydrolysis.[3] This reaction proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water. The resulting hemiacetal subsequently decomposes to the corresponding ketone, in this case, cyclohexanone. This reactivity makes this compound a potential precursor for the synthesis of various substituted cyclohexanones.

Potential Applications in Drug Development

The cyclohexene and cyclohexanone cores are prevalent in numerous pharmaceutical compounds. The ability to functionalize these rings is of great importance in medicinal chemistry. Starting materials like this compound and its derivatives can serve as valuable precursors for the synthesis of more complex molecules, including analogues of existing drugs or novel chemical entities. While direct applications of this compound in drug synthesis are not extensively documented in publicly available literature, its chemical properties suggest its potential as a versatile intermediate.

Conclusion

This compound and its analogues are valuable starting materials for the synthesis of functionalized cyclohexanone derivatives. The protocols provided herein offer a practical guide for the preparation of 2-cyclohexen-1-one from a readily accessible precursor. The general reactivity of enol ethers suggests a broader synthetic potential for this compound that can be exploited in the development of novel synthetic methodologies and the synthesis of complex molecules for pharmaceutical applications.

References

Application Notes and Protocols for Reactions of 3-Ethoxycyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxycyclohexene is an organic molecule possessing two key functional groups that dictate its reactivity: a carbon-carbon double bond (alkene) and an enol ether. The alkene functionality makes it susceptible to electrophilic additions and cycloaddition reactions, while the enol ether moiety can undergo hydrolysis under acidic conditions to yield a ketone. This combination of reactive sites makes this compound a potentially versatile building block in organic synthesis for the preparation of substituted cyclohexanes and cyclohexanones, which are common structural motifs in pharmaceuticals and other bioactive molecules.

Due to a lack of specific peer-reviewed literature detailing the reaction mechanisms and protocols for this compound, this document provides an overview of its expected reactivity based on established principles of organic chemistry for analogous substrates. The protocols provided are representative examples and may require optimization for this specific molecule.

I. Electrophilic Addition Reactions

The double bond in this compound is electron-rich and is expected to readily undergo electrophilic addition reactions. The regioselectivity of these additions will be governed by the stability of the resulting carbocation intermediate.

A. Hydrohalogenation (Addition of H-X)

Mechanism: The reaction is expected to proceed via a two-step mechanism. First, the electrophilic proton (H+) from the hydrogen halide (H-X) adds to the double bond, forming a carbocation. The proton will add to the carbon atom that results in the more stable carbocation. In the case of this compound, protonation at C-2 would lead to a carbocation at C-1, which is stabilized by resonance from the adjacent oxygen atom. Protonation at C-1 would lead to a secondary carbocation at C-2. Therefore, the formation of the resonance-stabilized carbocation is favored. In the second step, the halide ion (X-) acts as a nucleophile and attacks the carbocation to form the final product.

Application Notes and Protocols for the Synthesis of Bicyclooctan-2-ones from Cyclohexenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various bicyclooctan-2-one scaffolds, key structural motifs in natural products and pharmaceutical agents. The following methods utilize readily available cyclohexenones as starting materials to construct bicyclo[2.2.2]octan-2-ones, bicyclo[3.2.1]octan-2-ones, and bicyclo[4.2.0]octan-2-ones.

Synthesis of Bicyclo[2.2.2]octan-2-ones

The bicyclo[2.2.2]octane framework is a common feature in many biologically active molecules. Two primary methods for its synthesis from cyclohexenone derivatives are the Diels-Alder reaction and a sequential Michael addition strategy.

Method 1: Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and atom-economical method for the construction of the bicyclo[2.2.2]octane core. This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. In this context, a cyclohexadienone or a derivative acts as the diene component.

Experimental Protocol: Diels-Alder Reaction

This protocol describes the synthesis of a substituted bicyclo[2.2.2]oct-5-en-2-one.

Materials:

-

2-Methoxy-1-methyl-1,3-cyclohexadiene (Diene)

-

Maleic anhydride (Dienophile)

-

Toluene (Solvent)

-

Hydrolysis reagents (e.g., HCl)

-

Lead tetraacetate

-

Bis(triphenylphosphino)nickel dicarbonyl

Procedure:

-

Cycloaddition: A solution of 2-methoxy-1-methyl-1,3-cyclohexadiene and maleic anhydride in toluene is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, the resulting adduct, a methoxy-substituted bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, is hydrolyzed using aqueous acid to yield the corresponding keto dicarboxylic acid.

-

Decarboxylation: The keto dicarboxylic acid is then treated with lead tetraacetate to facilitate oxidative bisdecarboxylation, affording the desired bicyclo[2.2.2]oct-5-en-2-one. Alternatively, treatment with bis(triphenylphosphino)nickel dicarbonyl can also effect the decarboxylation.

-

Purification: The crude product is purified by column chromatography on silica gel.

Table 1: Representative Data for Diels-Alder Based Synthesis

| Diene | Dienophile | Product | Yield (%) | Reference |

| 2-Methoxy-1-methyl-1,3-cyclohexadiene | Maleic anhydride | 1-Methylbicyclo[2.2.2]oct-5-en-2-one | Not specified | [1] |

| 2,6-Dimethylbenzoquinone | 1-Acetoxy-1,3-butadiene | Intermediate for Andibenin B core | Excellent | [2] |

Method 2: Sequential Michael Addition

An alternative to the Diels-Alder reaction is a sequential Michael addition approach, which can construct the bicyclo[2.2.2]octane skeleton in a one-pot procedure. This method involves the reaction of a cyclohexenone-derived enolate with a Michael acceptor.[3][4]

Experimental Protocol: Sequential Michael Addition

This protocol details the synthesis of a bicyclo[2.2.2]octan-2-one from a substituted cyclohexenone.[3][4]

Materials:

-

5,5-Dimethylcyclohex-2-enone

-

Lithium diisopropylamide (LDA)

-

Methyl vinyl ketone (MVK)

-

Anhydrous tetrahydrofuran (THF)

-

-78 °C cooling bath (e.g., dry ice/acetone)

Procedure:

-

Enolate Formation: A solution of 5,5-dimethylcyclohex-2-enone in anhydrous THF is added to a freshly prepared solution of LDA in THF at -78 °C to form the corresponding lithium enolate.

-

Sequential Michael Addition: Methyl vinyl ketone is then added to the enolate solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction proceeds via two sequential Michael additions to form the bicyclo[2.2.2]octan-2-one.

-

Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.

-

Purification: The product is purified by column chromatography.

Table 2: Quantitative Data for Sequential Michael Addition

| Cyclohexenone Derivative | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 5,5-Dimethylcyclohex-2-enone | Methyl vinyl ketone | 4,4-Dimethylbicyclo[2.2.2]octan-2-one | Not specified | 1:1 | [3][4] |

Reaction Workflow: Sequential Michael Addition

Caption: Sequential Michael addition workflow.

Synthesis of Bicyclo[3.2.1]octan-2-ones

The bicyclo[3.2.1]octane skeleton is present in a wide array of natural products with significant biological activities. Its synthesis from cyclohexanone derivatives can be achieved through tandem reactions involving Michael additions and subsequent intramolecular cyclizations.

Method: Tandem Michael-Henry Reaction

A tandem Michael-Henry reaction of a 1,2-cyclohexanedione with a nitroalkene, catalyzed by a chiral organocatalyst, can produce highly functionalized bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity.[5][6]

Experimental Protocol: Tandem Michael-Henry Reaction

This protocol outlines the enantioselective synthesis of a bicyclo[3.2.1]octan-8-one.[5][6]

Materials:

-

Cyclohexane-1,2-dione

-

trans-β-Nitrostyrene

-

Quinine-derived thiourea catalyst

-

Solvent (e.g., toluene)

Procedure:

-

Reaction Setup: To a solution of cyclohexane-1,2-dione and the quinine-derived thiourea catalyst in the chosen solvent, trans-β-nitrostyrene is added.

-

Tandem Reaction: The reaction mixture is stirred at room temperature. The reaction proceeds through a Michael addition of the dione to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction.

-

Workup and Purification: After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the bicyclo[3.2.1]octan-8-one product.

Table 3: Representative Data for Tandem Michael-Henry Reaction

| 1,2-Dione | Nitroalkene | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Cyclohexane-1,2-dione | trans-β-Nitrostyrene | Quinine-derived thiourea | Substituted bicyclo[3.2.1]octan-8-one | Good | 92-99 | [5][6] |

Reaction Pathway: Tandem Michael-Henry Reaction

Caption: Tandem Michael-Henry reaction pathway.